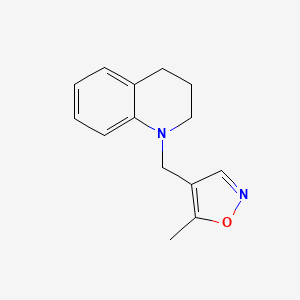![molecular formula C22H25ClN6O3S B2384807 1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1115868-30-8](/img/structure/B2384807.png)
1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25ClN6O3S and its molecular weight is 488.99. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
Pyrazolines, including the compound , have garnered attention for their antibacterial and antifungal properties. Reports suggest that pyrazolines exhibit inhibitory effects against various microorganisms, making them potential candidates for novel antimicrobial agents . Further research could explore the compound’s specific mechanisms of action and its potential application in combating drug-resistant pathogens.
Antioxidant Activity
Oxidative stress plays a crucial role in various diseases. Pyrazolines have been investigated for their antioxidant properties, which could help mitigate cellular damage caused by reactive oxygen species (ROS). The compound’s ability to scavenge free radicals and protect cellular components warrants further exploration . Investigating its impact on oxidative stress-related pathways could provide valuable insights.
Neurotoxicity Assessment
The newly synthesized pyrazoline derivative could be evaluated for its effects on acetylcholinesterase (AchE) activity. AchE is a critical enzyme involved in neurotransmission. Assessing the compound’s impact on AchE levels in the brain, along with behavioral parameters, would shed light on its neurotoxic potential . Understanding its interactions with the cholinergic nervous system could have implications for neuropharmacology.
Antitumor Properties
Pyrazolines have been explored as potential antitumor agents. Investigating the compound’s effects on tumor cell lines, tumor growth inhibition, and underlying molecular pathways could reveal its therapeutic potential in cancer treatment . Additionally, molecular docking studies could predict its binding affinity to relevant protein targets .
Supramolecular Networks
Considering the compound’s structure, it may participate in supramolecular interactions. Exploring its role in forming supramolecular networks for molecular recognition could have applications in drug design and material science . Understanding its self-assembly behavior and intermolecular interactions would be valuable.
Pharmacokinetics and Drug Delivery
Characterizing the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, is essential for drug development. Additionally, investigating its suitability for targeted drug delivery systems (e.g., nanoparticles, liposomes) could enhance therapeutic efficacy and minimize side effects . Computational modeling may guide these studies.
特性
IUPAC Name |
1-[6-[2-(4-chloroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O3S/c1-2-9-24-20(31)14-4-3-10-28(11-14)22-27-19-18(33-22)21(32)29(13-25-19)12-17(30)26-16-7-5-15(23)6-8-16/h5-8,13-14H,2-4,9-12H2,1H3,(H,24,31)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCULDCMTCNUMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

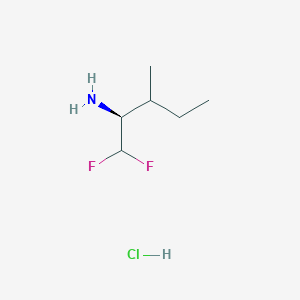
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2384725.png)


![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2384736.png)
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2384737.png)
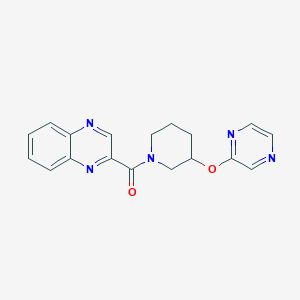
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-propyl-1,3-thiazolidine-3-carboxamide](/img/structure/B2384740.png)
![benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate](/img/structure/B2384741.png)
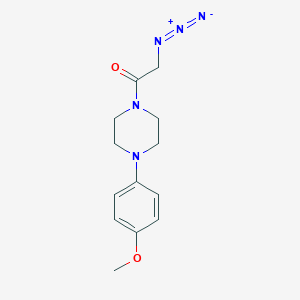
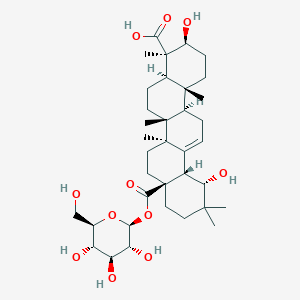
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)
